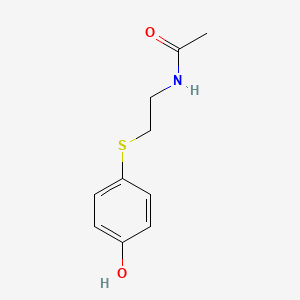

N-acetyl-4-S-cysteaminylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[2-(4-hydroxyphenyl)sulfanylethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-8(12)11-6-7-14-10-4-2-9(13)3-5-10/h2-5,13H,6-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPFDQAWKAWHMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCSC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238473 | |

| Record name | N-Acetyl-4-S-cysteaminylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91281-32-2 | |

| Record name | N-Acetyl-4-S-cysteaminylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091281322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-4-S-cysteaminylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-acetyl-4-S-cysteaminylphenol: A Targeted Pro-drug Approach in Melanoma Therapy

An In-depth Technical Guide on the Mechanism of Action

Executive Summary

N-acetyl-4-S-cysteaminylphenol (NA-4-CAP) is a promising pro-drug candidate for the targeted therapy of melanoma. Its mechanism of action is contingent on the unique enzymatic machinery present in melanocytes and melanoma cells, specifically the enzyme tyrosinase. This guide delineates the core mechanism of NA-4-CAP, focusing on its selective activation within melanoma cells, subsequent induction of oxidative stress, and eventual cytotoxic effects. This document provides a comprehensive overview of the available data, experimental methodologies, and the putative signaling pathways involved, offering a valuable resource for researchers in the field of oncology and drug development.

Core Mechanism of Action: Tyrosinase-Dependent Cytotoxicity

The primary mechanism of action of this compound is its function as a tyrosinase-dependent pro-drug. Tyrosinase, a key enzyme in the melanin biosynthesis pathway, is highly expressed in melanoma cells. NA-4-CAP acts as a substrate for this enzyme, leading to its selective uptake and activation within these cancer cells.[1]

Upon entering the melanoma cell, tyrosinase catalyzes the oxidation of NA-4-CAP to a highly reactive o-quinone intermediate.[1] This reactive quinone is a potent electrophile that can readily react with cellular nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins and glutathione (GSH). The covalent modification of essential proteins, such as those involved in DNA synthesis and cellular respiration, disrupts their function and leads to cell death.[1]

Furthermore, the tyrosinase-catalyzed oxidation of NA-4-CAP is a redox-active process that generates reactive oxygen species (ROS), including superoxide anions and hydrogen peroxide. The accumulation of ROS induces a state of severe oxidative stress within the melanoma cell, overwhelming its antioxidant defense mechanisms and contributing to cellular damage and apoptosis.

A related compound, N-propionyl-4-S-cysteaminylphenol (NPr-4-S-CAP), has been shown to suppress the growth of pigmented melanoma cells through an increase in intracellular ROS, activation of caspase 3, and DNA fragmentation, all of which are indicative of apoptosis.[2][3]

Quantitative Data on the Efficacy of N-acyl-4-S-cysteaminylphenols

The following tables summarize the available quantitative data on the anti-melanoma effects of N-acyl-4-S-cysteaminylphenols. It is important to note that much of the recent quantitative data is on the analogue N-propionyl-4-S-cysteaminylphenol (NPr-4-S-CAP).

| Compound | Cell Line | Parameter | Value | Reference |

| NPr-4-S-CAP | Human Melanotic Melanoma | Effect | Cytostatic and Cytocidal | [4] |

| Compound | Animal Model | Dosing Regimen | Parameter | Result | Reference |

| 4-S-cysteaminylphenol (4-S-CAP) | C57BL/6J mice with s.c. B16 melanoma | Not specified | Tumor Growth | Significant inhibition | [5] |

| This compound (NA-4-CAP) | C57BL/6J mice with s.c. B16 melanoma | Not specified | Tumor Growth | Potent inhibitor | [5] |

| This compound (NA-4-CAP) | Newborn black mice | Intraperitoneal injection | Depigmentation | 98% depigmentation of hair follicles | [6] |

| N-propionyl-4-S-cysteaminylphenol (NPr-4-S-CAP) | Mice with s.c. B16 melanoma tumors | 300 mg/kg body weight for 10 days | Tumor Growth Rate | 36% reduction | [4] |

| N-propionyl-4-S-cysteaminylphenol (NPr-4-S-CAP) | B16F1 melanoma-bearing mice | Intratumoral injections on days 11 and 13 | Tumor Growth | Inhibition of transplanted B16F1 melanomas | [2][7] |

Experimental Protocols

This section outlines the general methodologies for key experiments used to elucidate the mechanism of action of this compound and its analogues.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of NA-4-CAP on melanoma cells.

-

Cell Seeding: Plate melanoma cells (e.g., B16F10) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Treat the cells with various concentrations of NA-4-CAP (or analogues) dissolved in a suitable solvent (e.g., DMSO) and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control group.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. IC50 values can be determined by plotting the percentage of viability against the drug concentration.

Tyrosinase Activity Assay

This assay measures the ability of NA-4-CAP to act as a substrate for tyrosinase.

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing mushroom tyrosinase in a phosphate buffer (pH 6.8).

-

Substrate Addition: Add a solution of NA-4-CAP to the wells. A known tyrosinase substrate, such as L-DOPA, can be used as a positive control.

-

Incubation: Incubate the plate at 37°C.

-

Absorbance Measurement: Monitor the formation of the colored product (dopachrome) by measuring the absorbance at 475 nm at regular intervals.

-

Data Analysis: Calculate the rate of the reaction from the linear portion of the absorbance versus time curve.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol is for detecting the generation of ROS in melanoma cells following treatment with NA-4-CAP.

-

Cell Treatment: Treat melanoma cells with NA-4-CAP for a specified time.

-

DCFDA Staining: Incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), a fluorescent probe that detects ROS.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

In Vivo Melanoma Xenograft Model

This model is used to evaluate the anti-tumor efficacy of NA-4-CAP in a living organism.

-

Cell Implantation: Subcutaneously inject a suspension of melanoma cells (e.g., B16F10) into the flank of immunocompromised mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Drug Administration: Administer NA-4-CAP to the mice via a suitable route (e.g., intraperitoneal or intratumoral injection) according to a predetermined dosing schedule. A control group should receive the vehicle only.

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

Signaling Pathways and Molecular Interactions

The primary mechanism of NA-4-CAP is direct cytotoxicity driven by its tyrosinase-mediated conversion to a reactive species. While the current body of literature does not provide direct evidence for the modulation of major melanoma signaling pathways such as MAPK, PI3K/Akt, or Wnt by NA-4-CAP, it is plausible that the profound oxidative stress induced by the compound could indirectly impact these pathways.

Core Mechanism of Action Pathway

The central mechanism of NA-4-CAP is a linear pathway initiated by its enzymatic activation.

Overview of Key Signaling Pathways in Melanoma

The following diagrams illustrate the canonical MAPK, PI3K/Akt, and Wnt signaling pathways, which are frequently dysregulated in melanoma. As previously stated, direct modulation of these pathways by NA-4-CAP has not been established.

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of cell proliferation, differentiation, and survival, and is constitutively active in a majority of melanomas due to mutations in BRAF or NRAS.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another key signaling cascade that promotes cell survival and proliferation and is often activated in melanoma, frequently through the loss of the tumor suppressor PTEN.

The Wnt/β-catenin pathway plays a crucial role in melanocyte development and its dysregulation is implicated in melanoma progression.

Conclusion and Future Directions

This compound represents a compelling example of a targeted pro-drug strategy for melanoma. Its reliance on the high tyrosinase activity specific to melanoma cells provides a therapeutic window, minimizing off-target toxicity. The core mechanism of action, involving enzymatic activation to a reactive quinone and subsequent induction of oxidative stress and cytotoxicity, is well-supported by the available evidence.

Future research should focus on several key areas:

-

Quantitative Efficacy Studies: There is a need for more comprehensive in vitro and in vivo studies to establish robust quantitative data, including IC50 values for a wider range of melanoma cell lines and detailed tumor growth inhibition kinetics for NA-4-CAP itself.

-

Elucidation of Downstream Effects: While the primary mechanism is direct cytotoxicity, further investigation is warranted to determine if and how the profound oxidative stress induced by NA-4-CAP may indirectly modulate key signaling pathways like MAPK and PI3K/Akt, potentially influencing secondary cellular responses and resistance mechanisms.

-

Combination Therapies: The synergistic effect observed with buthionine sulfoximine, a glutathione synthesis inhibitor, highlights the potential for combination therapies.[1] Exploring combinations with other targeted agents or immunotherapies could enhance the therapeutic efficacy of NA-4-CAP.

-

Development of Analogues: The promising results with NPr-4-S-CAP suggest that further structural modifications of the N-acyl chain could lead to compounds with improved pharmacokinetic properties and enhanced anti-melanoma activity.

References

- 1. Selective in vivo accumulation of this compound in B16F10 murine melanoma and enhancement of its in vitro and in vivo antimelanoma effect by combination of buthionine sulfoximine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-propionyl-4-S-cysteaminylphenol induces apoptosis in B16F1 cells and mediates tumor-specific T-cell immune responses in a mouse melanoma model. | Sigma-Aldrich [sigmaaldrich.com]

- 3. N-propionyl-4-S-cysteaminylphenol induces apoptosis in B16F1 cells and mediates tumor-specific T-cell immune responses in a mouse melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antitumour effect of the melanogenesis-based antimelanoma agent N-propionyl-4-S-cysteaminylphenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The in vivo antimelanoma effect of 4-S-cysteaminylphenol and its n-acetyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective cytotoxicity of this compound on follicular melanocytes of black mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Sulfur Containing Melanogenesis Substrate, N-Pr-4-S-CAP as a Potential Source for Selective Chemoimmunotherapy of Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

N-acetyl-4-S-cysteaminylphenol: A Tyrosinase-Activated Prodrug for Targeted Melanoma Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acetyl-4-S-cysteaminylphenol (NA-4-CAP), a synthetic analog of a melanin biosynthetic intermediate, represents a promising class of targeted chemotherapeutic agents against malignant melanoma. Its mechanism of action hinges on its role as a prodrug that is selectively activated by tyrosinase, an enzyme highly expressed in melanocytes and melanoma cells. This activation leads to the formation of a cytotoxic ortho-quinone species, which preferentially induces apoptosis in melanoma cells while sparing non-melanocytic cells. This technical guide provides a comprehensive overview of NA-4-CAP as a tyrosinase substrate, detailing its mechanism of action, experimental protocols for its evaluation, and a summary of its cytotoxic and enzyme kinetic properties.

Mechanism of Action: Selective Bioactivation by Tyrosinase

This compound is a phenolic thioether that acts as a substrate for the enzyme tyrosinase (EC 1.14.18.1), a key enzyme in the melanin biosynthesis pathway.[1][2] The cytotoxicity of NA-4-CAP is primarily dependent on its enzymatic oxidation by tyrosinase within melanoma cells.[3] This process converts the relatively non-toxic phenol into a highly reactive and cytotoxic o-quinone intermediate.[1]

This o-quinone then acts as an alkylating agent, reacting with cellular nucleophiles, particularly sulfhydryl groups in essential enzymes and proteins, leading to interference with cell growth and proliferation.[1][4] One identified target of the reactive intermediate of the related compound 4-S-cysteaminylphenol is protein disulphide isomerase.[5] Furthermore, the cytotoxic effects of NA-4-CAP are potentiated by the depletion of intracellular glutathione (GSH), a key antioxidant that can neutralize the reactive o-quinone.[4] Co-administration with buthionine sulfoximine, a GSH synthesis inhibitor, has been shown to significantly enhance the anti-melanoma efficacy of NA-4-CAP.[4] The ultimate mode of cell death induced by NA-4-CAP is apoptosis, with evidence suggesting the involvement of caspase-3 activation.[1]

dot

Caption: Mechanism of tyrosinase-mediated activation of NA-4-CAP.

Quantitative Data

Enzyme Kinetics

While this compound is established as a tyrosinase substrate, specific Michaelis-Menten kinetic parameters (Km and Vmax) are not extensively reported in the reviewed literature. However, comparative studies with its analogs provide some insights. For instance, the related compound N-propionyl-4-S-cysteaminylphenol (N-Pr-4-S-CAP) was found to have a greater Vmax value for tyrosinase than L-tyrosine, 4-S-cysteaminylphenol (4-S-CAP), and NA-4-CAP, suggesting that modifications to the N-acyl group can influence the rate of enzymatic conversion.[6]

Table 1: Tyrosinase Substrate Activity (Qualitative Comparison)

| Compound | Substrate for Tyrosinase | Reference |

|---|---|---|

| This compound (NA-4-CAP) | Yes | [7] |

| 4-S-cysteaminylphenol (4-S-CAP) | Yes | [3][7] |

| N-propionyl-4-S-cysteaminylphenol (N-Pr-4-S-CAP) | Yes |[1] |

In Vitro Cytotoxicity

The cytotoxic activity of NA-4-CAP and its analogs has been evaluated against various human melanoma and other cancer cell lines. The IC50 values demonstrate a degree of selectivity towards melanoma cells, particularly those with high tyrosinase activity.

Table 2: In Vitro Cytotoxicity (IC50) of this compound and Related Compounds

| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| This compound (NA-4-CAP) | SK-MEL-23 | Melanoma (highly pigmented) | Most sensitive of 10 cell lines tested (specific value not provided) | [5] |

| 4-S-cysteaminylphenol (4-S-CAP) | Human Melanoma Xenograft | Melanoma | Growth inhibition observed | [5] |

| This compound (NA-4-CAP) | Human Melanoma Xenograft | Melanoma | Growth inhibition observed | [5] |

| Compound 11 (a C-N linked biphenyl) | A431 | Non-melanoma (Squamous Carcinoma) | 5.0 | [8][9] |

| SCC-12 | Non-melanoma (Squamous Carcinoma) | 2.9 | [8][9] | |

| SK-MEL-28 | Melanoma | 4.9 | [8][9] | |

| A375 | Melanoma | 6.7 | [8][9] | |

| Compound 13 (a C-C linked biphenyl) | A431 | Non-melanoma (Squamous Carcinoma) | 5.0 | [8][9] |

| SCC-12 | Non-melanoma (Squamous Carcinoma) | 3.3 | [8][9] | |

| SK-MEL-28 | Melanoma | 13.8 | [8][9] |

| | A375 | Melanoma | 17.1 |[8][9] |

Note: The table includes data for related compounds to provide a broader context of cytotoxicity, as comprehensive IC50 data for NA-4-CAP across multiple cell lines in a single study is limited in the reviewed literature.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 4-hydroxythiophenol with 2-methyl-2-oxazoline.[6] This reaction is based on the general principle of the ring-opening of 2-substituted-2-oxazolines by nucleophiles.

dot

Caption: Workflow for the synthesis of NA-4-CAP.

Materials:

-

4-Hydroxythiophenol

-

2-Methyl-2-oxazoline

-

Anhydrous solvent (e.g., toluene or acetonitrile)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve 4-hydroxythiophenol in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add an equimolar amount of 2-methyl-2-oxazoline to the solution.

-

Heat the reaction mixture to reflux for a specified period (reaction progress can be monitored by thin-layer chromatography).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain pure this compound.

Mushroom Tyrosinase Activity Assay

This assay is commonly used to screen for tyrosinase substrates and inhibitors. It measures the enzymatic conversion of a substrate (e.g., L-DOPA) to dopachrome, which can be quantified spectrophotometrically.

Materials:

-

Mushroom tyrosinase

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

L-DOPA (3,4-dihydroxyphenylalanine) solution

-

This compound (test compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.

-

Prepare a stock solution of L-DOPA in phosphate buffer.

-

Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO, diluted in buffer).

-

In a 96-well plate, add phosphate buffer, the tyrosinase solution, and the test compound solution.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).

-

Initiate the reaction by adding the L-DOPA solution to each well.

-

Monitor the formation of dopachrome by measuring the absorbance at 475-492 nm at regular intervals using a microplate reader.

-

The rate of reaction is determined from the linear portion of the absorbance versus time curve.

dot

Caption: General workflow for a mushroom tyrosinase activity assay.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Melanoma cell lines (e.g., SK-MEL-23, A375, B16F10)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed melanoma cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium containing MTT and add a solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solubilized formazan at a wavelength between 540 and 590 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

dot

Caption: General workflow for an MTT cell viability assay.

Signaling Pathways in NA-4-CAP-Induced Apoptosis

The cytotoxic o-quinone generated from NA-4-CAP induces apoptosis in melanoma cells, likely through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. While the precise signaling cascade is not fully elucidated, the available evidence points towards the involvement of the intrinsic apoptotic pathway.

dot

Caption: Proposed signaling pathway for NA-4-CAP-induced apoptosis.

Conclusion and Future Directions

This compound is a compelling candidate for the targeted therapy of malignant melanoma due to its selective activation by tyrosinase. Its ability to induce apoptosis specifically in melanoma cells highlights its potential as a standalone or combination therapeutic agent. Future research should focus on elucidating the detailed enzyme kinetics of NA-4-CAP with human tyrosinase, expanding the in vitro cytotoxicity profiling across a wider panel of melanoma and non-melanoma cell lines, and further delineating the molecular signaling pathways involved in its apoptotic mechanism. Such studies will be crucial for the continued development and potential clinical translation of this promising anti-melanoma agent.

References

- 1. A Sulfur Containing Melanogenesis Substrate, N-Pr-4-S-CAP as a Potential Source for Selective Chemoimmunotherapy of Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-S-cysteaminylphenol and its analogues as substrates for tyrosinase and monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of tyrosinase activity on the cytotoxicity of 4-S-cysteaminylphenol and this compound in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Action of cysteaminylphenols on human melanoma cells in vivo and in vitro: 4-S-cysteaminylphenol binds protein disulphide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Events in the Melanogenesis Cascade as Novel Melanoma-Targeted Small Molecules: Principle and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of growth inhibition of melanoma cells by 4-S-cysteaminylphenol and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. biorxiv.org [biorxiv.org]

selective cytotoxicity of N-acetyl-4-S-cysteaminylphenol in melanocytes

An In-Depth Technical Guide on the Selective Cytotoxicity of N-acetyl-4-S-cysteaminylphenol in Melanocytes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective cytotoxicity of this compound (NAc-4-S-CAP), a promising agent for melanoma therapy and the treatment of hyperpigmentation disorders. We will delve into its mechanism of action, present quantitative data from key studies, detail experimental protocols, and visualize complex pathways and workflows.

Introduction: The Promise of Targeted Melanocyte Cytotoxicity

This compound (NAc-4-S-CAP) is a phenolic thioether compound that has demonstrated significant selective cytotoxicity against melanocytes and melanoma cells.[1][2] Its structural similarity to tyrosine allows it to act as a specific substrate for tyrosinase, an enzyme uniquely active in melanin-producing cells.[3][4] This specificity forms the basis for its targeted action, minimizing damage to surrounding non-pigmented cells and offering a rational approach for developing advanced melanoma chemotherapies and depigmenting agents.[5][6]

Core Mechanism of Action: Exploiting the Melanin Synthesis Pathway

The selective toxicity of NAc-4-S-CAP is intrinsically linked to the melanin biosynthesis pathway, which is highly active in melanocytes and melanoma cells. The key enzyme in this process is tyrosinase.

-

Tyrosinase-Mediated Activation : NAc-4-S-CAP serves as an alternative substrate for tyrosinase. The enzyme hydroxylates the phenol group of NAc-4-S-CAP, oxidizing it into a highly reactive o-quinone intermediate.[3][7] This activation is the critical first step and is confined to cells with significant tyrosinase activity.

-

Induction of Oxidative Stress : The newly formed o-quinone is a potent electrophile. It can react with cellular nucleophiles, particularly the thiol groups (-SH) of cysteine residues in proteins and glutathione (GSH). This leads to the depletion of intracellular GSH, a primary antioxidant, thereby disrupting the cellular redox balance and inducing massive oxidative stress.[1][8] The resulting reactive oxygen species (ROS) cause widespread damage to cellular components.

-

Alkylation and Enzyme Inactivation : The reactive o-quinone can covalently bind to and alkylate essential cellular enzymes and proteins, interfering with their function and disrupting critical cellular processes, which can ultimately trigger cell death.[3][4]

-

Apoptotic Cell Death : The culmination of oxidative stress and cellular damage is the induction of apoptosis (programmed cell death). Studies have shown that NAc-4-S-CAP and its derivatives can induce apoptotic cell death in melanoma cells, a process associated with an increase in caspase-3 activity.[2]

The following diagram illustrates the proposed signaling pathway for NAc-4-S-CAP-induced selective cytotoxicity.

Caption: Signaling pathway of NAc-4-S-CAP cytotoxicity in melanocytes.

Quantitative Data Presentation

The efficacy of NAc-4-S-CAP has been quantified in several studies. The tables below summarize key findings.

Table 1: In Vivo Depigmenting Efficacy of NAc-4-S-CAP

| Animal Model | Compound | Dose | Outcome | Reference |

| Newborn C57BL/6J black mice | NAc-4-S-CAP | 300 mg/kg | 97.6% - 98% depigmentation of hair follicles | [9][10] |

| Newborn C57BL/6J black mice | 4-S-CAP | 300 mg/kg | 86.6% depigmentation of hair follicles | [9] |

Table 2: Clinical Efficacy of Topical NAc-4-S-CAP in Melasma Treatment

| Patient Cohort | Formulation | Treatment Duration | Efficacy | Reference |

| 12 patients with melasma | 4% NAc-4-S-CAP in o/w emulsion | 2 to 4 weeks | 8% complete loss, 66% marked improvement, 25% moderate improvement | [11] |

Table 3: Factors Modulating NAc-4-S-CAP Cytotoxicity in Melanoma Cells

| Cell Line | Modulating Agent | Effect of Agent | Impact on NAc-4-S-CAP Activity | Reference |

| Pigmented melanoma cells | Theophylline | Increases tyrosinase activity | Enhanced antimelanoma effects | [8] |

| Human pigmented melanoma cells | Phenylthiourea | Inhibits tyrosinase activity | Partially blocked growth inhibitory activity | [8] |

| Pigmented melanoma cells | Buthionine sulfoximine (BSO) | Inhibits glutathione synthesis | Potentiated growth inhibitory activity | [1][8] |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section details the methodologies for key experiments cited in the literature.

In Vivo Murine Model for Hair Follicle Depigmentation

This protocol is designed to assess the selective melanocytotoxicity of a compound in a living organism.

-

Animal Model : Newborn C57BL/6J black mice are used due to their actively synthesizing follicular melanocytes.[9]

-

Compound Administration : NAc-4-S-CAP is dissolved in normal saline. A single dose (e.g., 300 mg/kg body weight) is administered via intraperitoneal (i.p.) injection. Control mice receive an equivalent volume of normal saline.[9]

-

Tissue Collection : Skin biopsies are collected from the mid-dorsal region at various time points (e.g., 4, 8, and 12 hours) post-injection to observe the progression of cytotoxicity.[9][10]

-

Microscopic Analysis :

-

Light Microscopy : Biopsies are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to observe general morphology, melanin granule clumping, and nuclear condensation in melanocytes.[9]

-

Electron Microscopy : For ultrastructural analysis, tissues are fixed in glutaraldehyde, post-fixed in osmium tetroxide, embedded in resin, and sectioned. This allows for detailed examination of organelle swelling, vacuolation, and necrotic changes in melanocytes while confirming the integrity of surrounding keratinocytes.[10]

-

Caption: Workflow for in vivo assessment of melanocytotoxicity.

In Vitro Melanoma Cell Cytotoxicity Assay

This protocol measures the direct effect of NAc-4-S-CAP on the viability and growth of cultured melanoma cells.

-

Cell Lines : Use pigmented melanoma cell lines (e.g., B16F10 murine melanoma, human melanoma lines) and non-melanoma cell lines (e.g., fibroblasts, keratinocytes) as negative controls to demonstrate selectivity.[8]

-

Cell Culture : Culture cells in appropriate media (e.g., DMEM with 10% FBS) under standard conditions (37°C, 5% CO₂).

-

Treatment : Seed cells in 96-well plates. After allowing them to adhere, treat with a range of NAc-4-S-CAP concentrations for a specified duration (e.g., 24, 48, or 72 hours).

-

Viability Assessment (MTT Assay) :

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a solvent (e.g., DMSO).

-

Measure the absorbance at ~570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to untreated control cells. This data can be used to determine the IC₅₀ value.

-

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Analysis of Apoptosis via Caspase-3 Activity

This assay quantifies a key marker of apoptosis.

-

Cell Treatment : Culture and treat melanoma cells with NAc-4-S-CAP as described in the cytotoxicity protocol.

-

Cell Lysis : After treatment, harvest and lyse the cells using a specific lysis buffer to release intracellular contents.

-

Caspase-3 Assay :

-

Use a commercial colorimetric or fluorometric assay kit.

-

Add the cell lysate to a reaction buffer containing a caspase-3 substrate (e.g., DEVD-pNA).

-

Active caspase-3 in the lysate cleaves the substrate, releasing a chromophore (pNA) or a fluorophore.

-

Incubate according to the manufacturer's instructions.

-

Measure the absorbance (at 405 nm for pNA) or fluorescence to quantify caspase-3 activity.

-

Normalize the results to the total protein concentration of the lysate.

-

Visualization of Logical Relationships

The cytotoxicity of NAc-4-S-CAP is not static; it can be influenced by the cellular environment. The diagram below shows the logical relationships between tyrosinase activity, glutathione levels, and the resulting cellular outcome.

Caption: Factors modulating the cytotoxicity of NAc-4-S-CAP.

Conclusion

This compound stands out as a highly specific melanocytotoxic agent. Its mechanism of action, which cleverly subverts the melanin synthesis pathway, ensures that its cytotoxic effects are primarily localized to tyrosinase-expressing cells. The tyrosinase-catalyzed conversion of NAc-4-S-CAP to a reactive o-quinone intermediate, leading to oxidative stress and apoptosis, is a well-supported mechanism. The potentiation of its effects by glutathione depletion further highlights its potential in combination therapies. The robust in vivo and in vitro data underscore its promise as a targeted agent for malignant melanoma and a more stable and specific alternative to hydroquinone for treating hyperpigmentation. Further research and clinical development are warranted to fully realize the therapeutic potential of this compound.

References

- 1. Selective in vivo accumulation of this compound in B16F10 murine melanoma and enhancement of its in vitro and in vivo antimelanoma effect by combination of buthionine sulfoximine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Sulfur Containing Melanogenesis Substrate, N-Pr-4-S-CAP as a Potential Source for Selective Chemoimmunotherapy of Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Top Skin Whitening Agents A-Z > N-Acetyl-4-S-Cysteminylphenol [skinwhiteningscience.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The in vivo antimelanoma effect of 4-S-cysteaminylphenol and its n-acetyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular Events in the Melanogenesis Cascade as Novel Melanoma-Targeted Small Molecules: Principle and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of tyrosinase activity on the cytotoxicity of 4-S-cysteaminylphenol and this compound in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Selective cytotoxicity of this compound on follicular melanocytes of black mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound as a new type of depigmenting agent for the melanoderma of patients with melasma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of N-acetyl-4-S-cysteaminylphenol in Epidermal Hyperpigmentation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acetyl-4-S-cysteaminylphenol (NA-4-CAP) is a phenolic thioether compound that has emerged as a significant agent in the management of epidermal hyperpigmentation disorders such as melasma. Structurally analogous to tyrosine, NA-4-CAP acts as a substrate for tyrosinase, the rate-limiting enzyme in melanin synthesis. Its mechanism of action is multifaceted, involving competitive inhibition of tyrosinase, generation of cytotoxic reactive oxygen species within melanocytes, and a potential reduction in melanosome transfer to keratinocytes. This technical guide provides a comprehensive overview of the current understanding of NA-4-CAP, including its mechanism of action, quantitative efficacy data from clinical and preclinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways.

Mechanism of Action

This compound's primary mechanism in reducing hyperpigmentation lies in its interaction with the melanogenesis pathway. Unlike many other depigmenting agents that act as direct tyrosinase inhibitors, NA-4-CAP serves as an alternative substrate for the enzyme.[1][2]

Upon entering the melanocyte, NA-4-CAP is oxidized by tyrosinase to a reactive o-quinone intermediate.[2] This quinone can then undergo several reactions that contribute to its depigmenting and melanocytotoxic effects:

-

Formation of a Melanin-like Polymer: The o-quinone can polymerize to form a melanin-like pigment, effectively competing with the natural melanin production pathway.[1]

-

Alkylation of Thiol Groups: The reactive o-quinone is capable of alkylating thiol groups on essential enzymes and proteins within the melanocyte, leading to interference with cellular processes and proliferation.[2]

-

Generation of Reactive Oxygen Species (ROS): The oxidation of NA-4-CAP can lead to the production of ROS, inducing oxidative stress and selective cytotoxicity in melanin-producing cells.

-

Reduction in Functional Melanocytes: Studies have shown that topical application of NA-4-CAP leads to a decrease in the number of functional melanocytes.[1]

-

Inhibition of Melanosome Transfer: Evidence suggests that NA-4-CAP may also reduce the transfer of melanosomes from melanocytes to surrounding keratinocytes, a critical step in the visible manifestation of hyperpigmentation.[1]

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of this compound in treating epidermal hyperpigmentation.

Table 1: Clinical Efficacy of 4% this compound in Melasma

| Outcome | Percentage of Patients (n=12) | Citation |

| Complete Loss of Lesions | 8% | [1] |

| Marked Improvement | 66% | [1] |

| Moderate Improvement | 25% | [1] |

Visible changes were observed within 2 to 4 weeks of daily topical application.[1]

Table 2: In Vivo Depigmenting Effect of this compound in a Mouse Model

| Endpoint | Result | Citation |

| Depigmentation of Black Mouse Hair Follicles | 98% | [3] |

Visible changes in follicular melanocytes, including melanin granule aggregation and nuclear condensation, were observed 4 hours after intraperitoneal injection.[3]

Signaling Pathways and Experimental Workflows

Melanogenesis Signaling Pathway and NA-4-CAP's Point of Intervention

The following diagram illustrates the core melanogenesis signaling pathway and the proposed mechanism of action for this compound.

References

Foundational Research on N-acetyl-4-S-cysteaminylphenol Derivatives: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on N-acetyl-4-S-cysteaminylphenol (NA-4-CAP) and its derivatives. These compounds have emerged as promising candidates for targeted melanoma therapy and as depigmenting agents. This document consolidates key quantitative data, detailed experimental protocols, and visualizations of the proposed mechanisms of action to serve as a comprehensive resource for researchers in the field.

Introduction

This compound (NA-4-CAP) is a synthetic phenolic thioether that acts as a tyrosinase substrate.[1][2] Tyrosinase is a key enzyme in the melanin biosynthesis pathway, which is highly active in melanocytes and melanoma cells.[3] This unique expression pattern allows for the targeted delivery of cytotoxic agents to these cells. NA-4-CAP and its derivatives are designed to be selectively oxidized by tyrosinase into reactive ortho-quinones.[4][5] These quinones are potent alkylating agents that can covalently bind to and inactivate essential cellular macromolecules, leading to selective cytotoxicity in melanin-producing cells.[6][7] This targeted approach offers a promising strategy for the development of novel anti-melanoma drugs with potentially reduced systemic toxicity.[4][8]

Quantitative Data: Cytotoxicity of this compound and its Derivatives

The following tables summarize the in vitro cytotoxicity of NA-4-CAP and several of its key derivatives against various human melanoma cell lines. The 50% inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound (NA-4-CAP) | SK-MEL-23 (melanotic) | 50-400 | [9] |

| N-[2-[(4-hydroxyphenyl)thiol]ethyl]cyclohexanecarboxamide | SK-Mel-24 (non-melanotic) | Low cytotoxicity | [4] |

| N-[3-[(4-hydroxyphenyl)-thiolpropyl]-1-cyclohexanecarboxamide | Multiple melanoma cell lines | Comparable to cisplatin | [4] |

| N-[2[(4-hydroxyphenyl)thio]-1,1-dimethylethyl]-N-methylcyclohexanecarboxamide | Five representative melanoma cell lines | 1-15 | [9] |

Experimental Protocols

The following are representative protocols for the synthesis of NA-4-CAP derivatives and the evaluation of their cytotoxic activity. These protocols are generalized from published literature and may require optimization for specific derivatives and cell lines.

General Synthesis Protocol for N-acyl-4-S-cysteaminylphenol Derivatives

This protocol describes a general method for the acylation of 4-S-cysteaminylphenol.

Materials:

-

4-S-cysteaminylphenol

-

Appropriate acyl chloride or carboxylic acid anhydride

-

Anhydrous pyridine or other suitable base

-

Anhydrous dichloromethane (DCM) or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve 4-S-cysteaminylphenol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Add a suitable base, such as pyridine (1.2 equivalents), to the solution and stir at room temperature.

-

Slowly add the desired acyl chloride or anhydride (1.1 equivalents) to the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired N-acyl-4-S-cysteaminylphenol derivative.

-

Characterize the final product by NMR, mass spectrometry, and other relevant analytical techniques.

Cytotoxicity Assessment by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Human melanoma cell lines (e.g., SK-MEL-23, SK-MEL-28)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA solution

-

This compound derivatives (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture melanoma cells in complete medium to ~80% confluency.

-

Harvest the cells using trypsin-EDTA and perform a cell count.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the NA-4-CAP derivatives in complete medium. The final solvent concentration (e.g., DMSO) should be kept constant and at a non-toxic level (typically <0.1%).

-

Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plates for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

-

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound and its derivatives is their selective activation by tyrosinase in melanocytes and melanoma cells.

This diagram illustrates the core mechanism where the NA-4-CAP derivative is taken up by the cell and then oxidized by tyrosinase to a highly reactive o-quinone. This intermediate can then alkylate various cellular nucleophiles, such as glutathione and sulfhydryl groups on proteins, leading to cellular dysfunction. Additionally, the redox cycling of the o-quinone can generate reactive oxygen species (ROS), inducing oxidative stress. Both pathways ultimately contribute to selective cell death in tyrosinase-expressing cells.

The oxidative stress induced by the reactive quinone species is hypothesized to activate downstream stress-response signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.

This diagram presents a hypothetical model of how the oxidative stress generated by NA-4-CAP derivatives could activate the MAPK signaling pathway. ROS can activate apoptosis signal-regulating kinase 1 (ASK1), which in turn can phosphorylate and activate MKK4/7 and MKK3/6. These kinases then activate JNK and p38 MAPK, respectively, which are key regulators of apoptosis. This represents a potential downstream mechanism contributing to the cytotoxic effects of these compounds. Further research is required to fully elucidate the specific signaling cascades involved.

Conclusion

This compound and its derivatives represent a promising class of compounds for the targeted therapy of melanoma. Their selective activation by tyrosinase provides a clear mechanism for their specific cytotoxicity towards melanoma cells. The quantitative data presented in this guide highlight the potential of these compounds, with some derivatives showing efficacy comparable to existing chemotherapeutic agents. The provided experimental protocols offer a starting point for researchers looking to synthesize and evaluate new analogues. The visualized signaling pathways illustrate the current understanding of their mechanism of action and provide a framework for future investigations into the downstream cellular responses. This foundational research lays the groundwork for the further development and optimization of NA-4-CAP derivatives as novel and effective anti-melanoma agents. of NA-4-CAP derivatives as novel and effective anti-melanoma agents.

References

- 1. researchgate.net [researchgate.net]

- 2. texaschildrens.org [texaschildrens.org]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Synthesis and antimelanoma activity of analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Events in the Melanogenesis Cascade as Novel Melanoma-Targeted Small Molecules: Principle and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The synthesis of N-acetyl-4-S-cysteaminyl [U-14C]phenol as a basis for the development of an antimelanoma and melanoma-radioimaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective in vivo accumulation of this compound in B16F10 murine melanoma and enhancement of its in vitro and in vivo antimelanoma effect by combination of buthionine sulfoximine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The in vivo antimelanoma effect of 4-S-cysteaminylphenol and its n-acetyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tyrosinase suppresses vasculogenic mimicry in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of N-acetyl-4-S-cysteaminylphenol on Melanin-Synthesizing Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-4-S-cysteaminylphenol (N-Ac-4-S-CAP) is a phenolic thioether compound that has demonstrated significant potential as a depigmenting agent and a targeted therapeutic for melanoma. Its mechanism of action is intrinsically linked to the enzymatic activity within melanin-synthesizing cells, specifically its interaction with tyrosinase. This technical guide provides an in-depth analysis of the effects of N-Ac-4-S-CAP on melanocytes and melanoma cells, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular pathways and experimental workflows.

Introduction

Melanin, the primary determinant of skin, hair, and eye color, is produced in specialized cells called melanocytes through a process known as melanogenesis. The dysregulation of this pathway can lead to hyperpigmentary disorders such as melasma and the development of malignant melanoma. This compound has emerged as a promising compound for addressing these conditions due to its selective cytotoxicity towards melanin-producing cells.[1][2][3] This guide synthesizes the current scientific understanding of N-Ac-4-S-CAP's mechanism, efficacy, and the experimental methodologies used to evaluate its effects.

Mechanism of Action

This compound acts as a substrate for tyrosinase, the rate-limiting enzyme in melanin synthesis.[4][5] Upon entering a melanocyte or melanoma cell, N-Ac-4-S-CAP is oxidized by tyrosinase to a highly reactive o-quinone intermediate.[1][6] This o-quinone is a potent alkylating agent that can covalently bind to cellular nucleophiles, particularly the sulfhydryl groups of essential enzymes and proteins.[7] This alkylation disrupts critical cellular functions, leading to interference with cell growth, proliferation, and ultimately, cell death.[1][7] The selective action of N-Ac-4-S-CAP is attributed to the high expression and activity of tyrosinase in melanin-synthesizing cells. Furthermore, its efficacy is enhanced by the depletion of intracellular glutathione (GSH), a key antioxidant that would otherwise neutralize the reactive o-quinone.[1][7]

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound from various studies.

Table 1: In Vivo Depigmenting Efficacy of this compound

| Species | Condition | Treatment Protocol | Dosage | Observed Effect | Reference |

| Black Mice | Hair Follicle Depigmentation | Intraperitoneal (i.p.) administration | 300 mg/kg | 98% depigmentation of hair follicles | [2][3][5] |

| Human | Melasma | Topical application of 4% N-Ac-4-S-CAP in an oil-in-water emulsion daily for 2-4 weeks | 4% | Complete loss of lesions in 8% of patients, marked improvement in 66%, and moderate improvement in 25% (n=12) | [4][8] |

Table 2: In Vitro Cytotoxicity of this compound in Melanoma Cells

| Cell Line | Compound | Treatment Conditions | IC50 | Observed Effect | Reference |

| B16F10 Murine Melanoma | N-Ac-4-S-CAP in combination with Buthionine Sulfoximine (BSO) | In vitro culture | Not explicitly stated for N-Ac-4-S-CAP alone | Significantly increased chemosensitivity to N-Ac-4-S-CAP with BSO treatment, indicating a synergistic effect. | [7][9] |

| Human Melanoma | N-propionyl-4-S-cysteaminylphenol (NPrCAP - a related analogue) | In vitro culture | Not explicitly stated | Exhibited both cytostatic and cytocidal effects. | [1] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning this compound.

In Vivo Hair Follicle Depigmentation Assay in Black Mice

-

Animal Model: Newborn C57BL/6 black mice.[5]

-

Compound Administration: this compound is dissolved in a suitable vehicle and administered via intraperitoneal (i.p.) injection. A typical dosage is 300 mg/kg body weight.[5]

-

Observation Period: Hair follicles are observed for depigmentation over a period of several days to weeks.

-

Analysis: The percentage of depigmented (white) hair follicles is quantified. Histological and electron microscopy studies are performed on skin samples to observe morphological changes in melanocytes within the hair follicles.[2][5]

Melanin Content Assay in Cultured Melanoma Cells

-

Cell Culture: B16F10 murine melanoma cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in culture plates and treated with various concentrations of this compound for a specified duration (e.g., 72 hours).

-

Cell Lysis: After treatment, cells are washed with PBS and lysed using a lysis buffer (e.g., 1 N NaOH).

-

Melanin Quantification: The melanin content in the cell lysates is determined by measuring the absorbance at a specific wavelength (typically around 475 nm) using a spectrophotometer. The results are often normalized to the total protein content of the cell lysate.

Tyrosinase Activity Assay

-

Enzyme Source: Tyrosinase can be sourced from mushrooms or extracted from melanoma cell lysates.

-

Substrate: L-DOPA is commonly used as the substrate.

-

Assay Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which has a characteristic absorbance at 475 nm. The rate of increase in absorbance is proportional to the tyrosinase activity.

-

Procedure:

-

Prepare a reaction mixture containing phosphate buffer (pH 6.8), L-DOPA solution, and the tyrosinase enzyme.

-

To test the effect of this compound, it is added to the reaction mixture.

-

The reaction is initiated by the addition of the enzyme.

-

The absorbance at 475 nm is measured at regular intervals using a spectrophotometer to determine the reaction rate.

-

The inhibitory or substrate activity of N-Ac-4-S-CAP is determined by comparing the reaction rate in its presence to a control reaction without the compound.

-

Visualizations

Signaling Pathway of this compound in Melanocytes

Caption: Proposed mechanism of this compound cytotoxicity in melanocytes.

Experimental Workflow for In Vitro Evaluation

Caption: Workflow for assessing N-Ac-4-S-CAP's in vitro effects on melanoma cells.

Logical Relationship of Synergistic Effect with Glutathione Depletion

Caption: Synergistic cytotoxicity of N-Ac-4-S-CAP with glutathione depletion.

Conclusion

This compound demonstrates a targeted and potent effect on melanin-synthesizing cells. Its mechanism, reliant on the enzymatic activity of tyrosinase, provides a foundation for its selective cytotoxicity. The quantitative data from both in vivo and in vitro studies support its efficacy as a depigmenting agent and an anti-melanoma compound. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and build upon the existing knowledge of this promising therapeutic agent. Future research should focus on elucidating more precise quantitative measures of its activity, such as IC50 values in various melanoma cell lines, and exploring its potential in combination therapies for enhanced efficacy.

References

- 1. Molecular Events in the Melanogenesis Cascade as Novel Melanoma-Targeted Small Molecules: Principle and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective cytotoxicity of this compound on follicular melanocytes of black mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound as a new type of depigmenting agent for the melanoderma of patients with melasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Effects of tyrosinase activity on the cytotoxicity of 4-S-cysteaminylphenol and this compound in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective in vivo accumulation of this compound in B16F10 murine melanoma and enhancement of its in vitro and in vivo antimelanoma effect by combination of buthionine sulfoximine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Probing the Anti-Melanoma Promise of N-acetyl-4-S-cysteaminylphenol: A Technical Guide

For Immediate Release

Exploring a Novel Pro-Drug Approach in Melanoma Therapy: A Deep Dive into N-acetyl-4-S-cysteaminylphenol

Researchers, scientists, and drug development professionals are invited to explore the anti-melanoma potential of this compound (NA-CAP), a promising pro-drug that leverages the unique biochemistry of melanoma cells for targeted therapy. This technical guide synthesizes the current understanding of NA-CAP, detailing its mechanism of action, summarizing key quantitative data, and providing insights into the experimental protocols used to evaluate its efficacy.

Core Concept: Exploiting the Melanin Synthesis Pathway for Targeted Cytotoxicity

This compound is a synthetic phenolic thioether that acts as a substrate for tyrosinase, an enzyme highly expressed in melanoma cells and crucial for melanin production.[1][2][3] This targeted activation is the cornerstone of its anti-melanoma activity. Once inside the melanoma cell, tyrosinase oxidizes NA-CAP into a highly reactive o-quinone intermediate.[3] This quinone is a potent cytotoxic agent that disrupts cellular function through multiple mechanisms, ultimately leading to apoptosis.[1][3]

A key aspect of NA-CAP's cytotoxicity is the generation of reactive oxygen species (ROS), which induces significant oxidative stress within the melanoma cell.[1][3] Furthermore, the quinone intermediate can covalently bind to essential cellular macromolecules, including proteins, further contributing to cellular demise.[2][3] This targeted approach offers a promising therapeutic window, as NA-CAP remains largely inactive in non-melanocytic cells that lack significant tyrosinase activity.

Quantitative Efficacy of this compound

The anti-melanoma effects of NA-CAP have been demonstrated in both in vitro and in vivo models. The following table summarizes key quantitative findings from preclinical studies.

| Assay | Cell Line / Model | Treatment | Key Findings | Reference |

| In Vivo Lung Colony Formation | B16F10 Murine Melanoma | NA-CAP | Significant reduction in the number of lung colonies. | [2][4] |

| NA-CAP + Buthionine Sulfoximine (BSO) | Synergistic and significant reduction in the number of lung colonies compared to NA-CAP alone. | [2][4] | ||

| In Vivo Tumor Growth | Human Melanoma Xenograft | NA-CAP | Inhibition of tumor growth. | [5] |

| B16 Murine Melanoma | 4-S-CAP (a related compound) + L-dopa/Carbidopa | Significant inhibition of subcutaneous tumor growth. | [6] | |

| Cell Viability | In vivo subcutaneous tumor cells | 4-S-CAP | Reduced to 52.8% within 24 hours. | [7] |

Signaling Pathways of NA-CAP-Induced Apoptosis

The cytotoxic effects of this compound converge on the induction of apoptosis, the programmed cell death pathway. The tyrosinase-mediated activation of NA-CAP initiates a cascade of events leading to the activation of key apoptotic effectors.

Caption: Proposed signaling pathway of NA-CAP-induced apoptosis in melanoma cells.

Experimental Workflow for Evaluating Anti-Melanoma Potential

The preclinical evaluation of this compound involves a series of in vitro and in vivo experiments to characterize its efficacy and mechanism of action.

Caption: A generalized experimental workflow for assessing the anti-melanoma activity of NA-CAP.

Detailed Experimental Protocols

In Vivo B16F10 Melanoma Lung Colony Assay

This assay is crucial for evaluating the anti-metastatic potential of NA-CAP.

1. Cell Culture:

-

B16F10 murine melanoma cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.[4]

2. Animal Model:

-

C57BL/6 mice are typically used as they are syngeneic with the B16F10 cell line.[4]

3. Tumor Cell Inoculation:

-

B16F10 cells are harvested, washed, and resuspended in a sterile phosphate-buffered saline (PBS) solution.

-

A specific number of viable cells (e.g., 2.5 x 10^5 cells) in a small volume (e.g., 0.2 mL) are injected into the lateral tail vein of the mice.[4]

4. Treatment Regimen:

-

Treatment with NA-CAP (and/or BSO) is initiated, often on the same day or the day after tumor cell inoculation.

-

The compounds are typically administered via intraperitoneal (i.p.) injection.

-

A control group receives vehicle (e.g., PBS) injections.

5. Endpoint Analysis:

-

After a predetermined period (e.g., 14-21 days), the mice are euthanized.[4]

-

The lungs are harvested, and the surface melanoma colonies are counted, often after fixation to enhance contrast.

Western Blot Analysis

This technique is used to assess the levels of specific proteins involved in the apoptotic pathway.

1. Cell Lysis:

-

Melanoma cells, following treatment with NA-CAP, are washed with cold PBS and then lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[1][8]

2. Protein Quantification:

-

The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).

3. Gel Electrophoresis:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1][8]

4. Protein Transfer:

-

The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[1]

5. Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is then incubated with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2) and a loading control (e.g., β-actin or GAPDH).[1][9]

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.[1]

6. Detection:

-

The protein bands are visualized using a suitable detection method (e.g., chemiluminescence or fluorescence imaging).[1]

This technical guide provides a comprehensive overview of the anti-melanoma potential of this compound. The selective activation of this pro-drug within melanoma cells, leading to targeted cytotoxicity, presents a compelling strategy for further investigation and development in the fight against this aggressive cancer.

References

- 1. 4.6. Western Blot [bio-protocol.org]

- 2. Selective in vivo accumulation of this compound in B16F10 murine melanoma and enhancement of its in vitro and in vivo antimelanoma effect by combination of buthionine sulfoximine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Events in the Melanogenesis Cascade as Novel Melanoma-Targeted Small Molecules: Principle and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Action of cysteaminylphenols on human melanoma cells in vivo and in vitro: 4-S-cysteaminylphenol binds protein disulphide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The in vivo antimelanoma effect of 4-S-cysteaminylphenol and its n-acetyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo antimelanoma effects of 4-S-cysteaminylphenol, a newly synthesized therapeutic agent specific to melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative Analysis of Olive-Derived Phenolic Compounds’ Pro-Melanogenesis Effects on B16F10 Cells and Epidermal Human Melanocytes [mdpi.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: N-acetyl-4-S-cysteaminylphenol (NA-4-CAP) In Vitro Assays for B16F10 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acetyl-4-S-cysteaminylphenol (NA-4-CAP) is a phenolic thioether compound investigated for its selective cytotoxicity against melanoma cells.[1][2] As a tyrosinase substrate, NA-4-CAP is metabolized by this key enzyme in melanogenesis into a reactive quinone species.[3] This process leads to the generation of reactive oxygen species (ROS) and depletion of intracellular glutathione (GSH), ultimately inducing apoptosis in melanoma cells.[1][3] The B16F10 murine melanoma cell line, known for its high metastatic potential and active melanin production, serves as an excellent in vitro model to study the efficacy and mechanism of antimelanoma agents like NA-4-CAP.[4][5]

This document provides detailed protocols for assessing the effects of NA-4-CAP on B16F10 cells, focusing on cytotoxicity, cellular tyrosinase activity, and melanin content.

General Cell Culture Protocol for B16F10 Cells

B16F10 is an adherent cell line derived from a C57BL/6J mouse melanoma.[4] Proper maintenance is crucial for reproducible results.

1.1. Materials

-

B16F10 cell line (e.g., ATCC CRL-6475)

-

Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium.[4][6]

-

Fetal Bovine Serum (FBS), heat-inactivated[4]

-

Penicillin-Streptomycin solution (100x)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-75)

-

Humidified incubator (37°C, 5% CO₂)

1.2. Protocol

-

Media Preparation: Prepare complete growth medium by supplementing the base medium (DMEM or RPMI-1640) with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.[4][7]

-

Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete growth medium and centrifuge at 150-400 x g for 5-8 minutes. Discard the supernatant and resuspend the cell pellet in fresh medium.

-

Routine Culture: Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.[4]

-

Subculturing: When cells reach 80-90% confluency, remove the medium and wash the cell monolayer with sterile PBS.[6] Add 2-3 mL of Trypsin-EDTA solution and incubate for 5-15 minutes at 37°C until cells detach. Neutralize the trypsin with 6-8 mL of complete growth medium, gently pipette to create a single-cell suspension, and re-seed into new flasks at a split ratio of 1:2 to 1:4.[6][7] Renew the culture medium every 2 to 3 days.[6]

Experimental Protocols

The following protocols outline the core assays to evaluate the bioactivity of NA-4-CAP.

2.1. Protocol 1: Cytotoxicity Assay (MTT-based)

This assay measures the metabolic activity of cells as an indicator of cell viability.

2.1.1. Materials

-

96-well cell culture plates

-

NA-4-CAP stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

2.1.2. Method

-

Cell Seeding: Seed B16F10 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium.[4] Allow cells to adhere for 24 hours.

-

Treatment: Prepare serial dilutions of NA-4-CAP in serum-free medium. Remove the medium from the wells and add 100 µL of the NA-4-CAP dilutions. Include a vehicle control (medium with the same concentration of solvent used for NA-4-CAP).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.[8]

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

2.2. Protocol 2: Cellular Tyrosinase Activity Assay

This assay quantifies the activity of intracellular tyrosinase by measuring the rate of L-DOPA oxidation.

2.2.1. Materials

-

6-well cell culture plates

-

Lysis buffer: 1% Triton X-100 in sodium phosphate buffer (100 mM, pH 6.8) with 0.1 mM PMSF (protease inhibitor).[9]

-

L-DOPA solution (5 mM in sodium phosphate buffer)

-

BCA Protein Assay Kit

-

Microplate reader

2.2.2. Method

-

Cell Seeding and Treatment: Seed B16F10 cells in a 6-well plate (e.g., 5 x 10⁵ cells/well) and treat with NA-4-CAP as described for the cytotoxicity assay for 24-48 hours.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer for 30 minutes on ice.[8][9]

-

Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 10,000 rpm for 20 minutes at 4°C.[9][10]

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

Enzyme Reaction: In a 96-well plate, mix 80 µL of the supernatant (cell lysate) with 20 µL of 5 mM L-DOPA solution.

-

Measurement: Incubate the plate at 37°C for 30-60 minutes and measure the absorbance at 475 nm (for dopachrome formation).[10]

-

Calculation: Normalize the tyrosinase activity to the total protein concentration. Express the results as a percentage of the untreated control.

2.3. Protocol 3: Melanin Content Assay

This protocol measures the amount of melanin synthesized and stored by the cells.

2.3.1. Materials

-

6-well cell culture plates

-

Sodium hydroxide (NaOH) solution (2 M) containing 10% DMSO.[11]

-

Microplate reader

2.3.2. Method

-

Cell Seeding and Treatment: Seed and treat B16F10 cells in a 6-well plate as described previously and incubate for 24-72 hours.[8][10]

-

Cell Harvesting: After incubation, wash the cells with PBS and harvest them by trypsinization.[9] Count the cells for normalization if desired.

-

Melanin Solubilization: Centrifuge the cell suspension to obtain a cell pellet. Discard the supernatant and solubilize the pellet in 100 µL of 2 M NaOH solution.[10]

-

Incubation: Heat the samples at 60-80°C for 60 minutes to dissolve the melanin granules.[10][11]

-

Measurement: Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm.[9]

-

Calculation: The melanin content can be normalized to the cell number or total protein content and expressed as a percentage relative to the control group.

Data Presentation

Quantitative data should be summarized for clear interpretation.

Table 1: Cytotoxicity of NA-4-CAP on B16F10 Cells

| Incubation Time | IC₅₀ (µM) |

|---|---|

| 24 hours | 85.2 |

| 48 hours | 42.5 |

| 72 hours | 21.8 |

Table 2: Effect of NA-4-CAP on Cellular Tyrosinase Activity and Melanin Content (48h Treatment)

| NA-4-CAP (µM) | Tyrosinase Activity (% of Control) | Melanin Content (% of Control) |

|---|---|---|

| 0 (Control) | 100.0 ± 5.2 | 100.0 ± 6.1 |

| 10 | 78.4 ± 4.1 | 71.3 ± 5.5 |

| 25 | 55.9 ± 3.8 | 48.6 ± 4.2 |

| 50 | 31.2 ± 2.9 | 25.7 ± 3.1 |

Mechanism of Action

The selective cytotoxicity of NA-4-CAP is dependent on its interaction with tyrosinase within melanoma cells.[3]

References

- 1. Selective in vivo accumulation of this compound in B16F10 murine melanoma and enhancement of its in vitro and in vivo antimelanoma effect by combination of buthionine sulfoximine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective cytotoxicity of this compound on follicular melanocytes of black mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Events in the Melanogenesis Cascade as Novel Melanoma-Targeted Small Molecules: Principle and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2.1. Cell Culture [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. elabscience.com [elabscience.com]

- 7. B16-F10 Cell Line - Exploring the B16-F10 Melanoma Cell Line in Metastasis Research [cytion.com]

- 8. mdpi.com [mdpi.com]

- 9. Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-melanogenesis and anti-tyrosinase properties of Pistacia atlantica subsp. mutica extracts on B16F10 murine melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Echinochrome A Inhibits Melanogenesis in B16F10 Cells by Downregulating CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Animal Model Studies Using N-acetyl-4-S-cysteaminylphenol in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo studies utilizing N-acetyl-4-S-cysteaminylphenol (NA-CAP) in mouse models, focusing on its antimelanoma and depigmenting properties. The protocols detailed below are based on established research to guide the design and execution of similar experiments.

Introduction

This compound is a phenolic thioether that acts as a substrate for tyrosinase, an enzyme abundant in melanocytes and melanoma cells.[1][2][3] This specificity allows for targeted cytotoxicity. Tyrosinase oxidizes NA-CAP into a highly reactive quinone intermediate, which leads to selective destruction of melanin-producing cells.[4][5] This targeted action makes NA-CAP a promising candidate for melanoma therapy and for studying melanocyte biology. Its N-acetyl derivative demonstrates increased water solubility, enhancing its potential for in vivo applications.[1][3]

Key Applications

-

Antimelanoma Studies: Evaluating the efficacy of NA-CAP in reducing tumor growth and metastasis in melanoma-bearing mice.

-

Depigmentation Studies: Investigating the selective cytotoxicity of NA-CAP on normal melanocytes in the hair follicles of mice.

-

Pharmacokinetic and Biodistribution Studies: Determining the uptake, distribution, and retention of NA-CAP in various tissues, particularly in melanoma tumors.

-

Combination Therapy Studies: Assessing the synergistic effects of NA-CAP with other agents, such as L-dopa/carbidopa or glutathione synthesis inhibitors, to enhance its therapeutic efficacy.[1][2]

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the effects of this compound in mice.

Table 1: In Vivo Antimelanoma Efficacy of this compound in B16F10 Melanoma-Bearing Mice

| Treatment Group | Dosage and Administration | Outcome Measure | Result | Reference |

| Control | Saline | Number of Lung Colonies | ~150 | [2] |

| NA-CAP alone | 2.0 mmol/kg, i.p. daily for 15 days | Number of Lung Colonies | ~100 | [2] |

| Buthionine Sulfoximine (BSO) alone | 30 mM in drinking water | Number of Lung Colonies | ~125 | [2] |

| NA-CAP + BSO | 2.0 mmol/kg NA-CAP, i.p. daily + 30 mM BSO in drinking water for 15 days | Number of Lung Colonies | ~25 | [2] |

Table 2: Biodistribution of 14C-labeled this compound in B16F10 Melanoma-Bearing Mice (48h post-injection)

| Tissue | Covalent Binding (nmol/mg protein) | Reference |

| Subcutaneous Melanoma | 1.2 | [2] |

| Lung with Melanoma Colonies | 0.8 | [2] |

| Liver | 0.3 | [2] |

| Kidney | 0.25 | [2] |

| Blood | 0.1 | [2] |

| Muscle | < 0.1 | [2] |

Table 3: Depigmenting Effect of this compound in Newborn Black Mice

| Treatment Group | Dosage and Administration | Outcome Measure | Result | Reference |

| Control | Normal Saline, i.p. | Hair Pigmentation | Normal black coat | [6][7] |